molecular formula C10H16O3 B14540405 Ethyl 2-ethyl-5-oxohex-2-enoate CAS No. 61895-59-8

Ethyl 2-ethyl-5-oxohex-2-enoate

Cat. No.: B14540405
CAS No.: 61895-59-8
M. Wt: 184.23 g/mol
InChI Key: FJBMSAMPYWVRAE-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-5-oxohex-2-enoate is an α,β-unsaturated carboxylic ester. This compound is characterized by the presence of a conjugated ester C=O function with a C=C double bond at the α,β position . It is a versatile compound with significant applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethyl-5-oxohex-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethyl-5-oxohex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-ethyl-5-oxohex-2-enoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-5-oxohex-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

  • Ethyl 2-oxohex-5-enoate
  • Ethyl 2-oxocyclopentanecarboxylate
  • Ethyl acetoacetate

Comparison: Ethyl 2-ethyl-5-oxohex-2-enoate is unique due to its specific α,β-unsaturated ester structure, which imparts distinct reactivity and biological activity compared to other similar compounds. For instance, ethyl acetoacetate lacks the conjugated double bond, making it less reactive in Michael addition reactions .

Properties

CAS No.

61895-59-8

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-ethyl-5-oxohex-2-enoate

InChI

InChI=1S/C10H16O3/c1-4-9(7-6-8(3)11)10(12)13-5-2/h7H,4-6H2,1-3H3

InChI Key

FJBMSAMPYWVRAE-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC(=O)C)C(=O)OCC

Origin of Product

United States

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